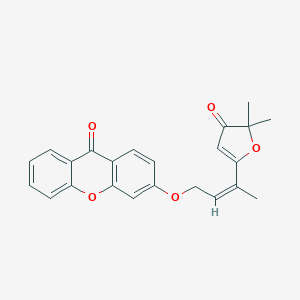
(1-Cyano-2-ethoxy-2-oxo-1-phenylethyl) benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Cyano-2-ethoxy-2-oxo-1-phenylethyl) benzoate, also known as CEOPB, is a chemical compound that has been studied for its potential use in scientific research. It is a member of the benzamide family of compounds and has been shown to have a variety of biochemical and physiological effects.
作用機序
The mechanism of action of (1-Cyano-2-ethoxy-2-oxo-1-phenylethyl) benzoate involves its interaction with specific ion channels in the brain. It has been shown to enhance the activity of certain potassium channels, which can lead to a decrease in neuronal excitability. This effect could be beneficial in the treatment of neurological disorders characterized by excessive neuronal activity.
Biochemical and Physiological Effects:
(1-Cyano-2-ethoxy-2-oxo-1-phenylethyl) benzoate has been shown to have a variety of biochemical and physiological effects. In addition to its effects on ion channels in the brain, it has also been shown to have an effect on the activity of certain enzymes involved in the metabolism of neurotransmitters. It has also been shown to have antioxidant properties, which could be beneficial in the treatment of oxidative stress-related conditions.
実験室実験の利点と制限
One advantage of using (1-Cyano-2-ethoxy-2-oxo-1-phenylethyl) benzoate in lab experiments is its specificity for certain ion channels in the brain. This allows researchers to study the effects of (1-Cyano-2-ethoxy-2-oxo-1-phenylethyl) benzoate on these channels without affecting other channels or systems in the body. However, one limitation of using (1-Cyano-2-ethoxy-2-oxo-1-phenylethyl) benzoate is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
将来の方向性
There are several potential future directions for research on (1-Cyano-2-ethoxy-2-oxo-1-phenylethyl) benzoate. One area of interest is its potential use in the treatment of neurological disorders such as epilepsy. Further research is needed to determine the efficacy and safety of (1-Cyano-2-ethoxy-2-oxo-1-phenylethyl) benzoate in these conditions. Additionally, research could be done to explore the potential use of (1-Cyano-2-ethoxy-2-oxo-1-phenylethyl) benzoate in other areas, such as the treatment of oxidative stress-related conditions or as a tool for studying ion channels in the brain.
合成法
The synthesis of (1-Cyano-2-ethoxy-2-oxo-1-phenylethyl) benzoate involves the reaction of 2-(2-oxo-2-phenylethyl)benzonitrile with ethyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of (1-Cyano-2-ethoxy-2-oxo-1-phenylethyl) benzoate as a white solid with a melting point of approximately 160-162°C.
科学的研究の応用
(1-Cyano-2-ethoxy-2-oxo-1-phenylethyl) benzoate has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an effect on the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders such as epilepsy.
特性
CAS番号 |
19971-69-8 |
|---|---|
製品名 |
(1-Cyano-2-ethoxy-2-oxo-1-phenylethyl) benzoate |
分子式 |
C18H15NO4 |
分子量 |
309.3 g/mol |
IUPAC名 |
(1-cyano-2-ethoxy-2-oxo-1-phenylethyl) benzoate |
InChI |
InChI=1S/C18H15NO4/c1-2-22-17(21)18(13-19,15-11-7-4-8-12-15)23-16(20)14-9-5-3-6-10-14/h3-12H,2H2,1H3 |
InChIキー |
IWFSTRVHDQQGFY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C#N)(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |
正規SMILES |
CCOC(=O)C(C#N)(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |
同義語 |
α-(Benzoyloxy)-α-cyanobenzeneacetic acid ethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-(9CI)](/img/structure/B34055.png)
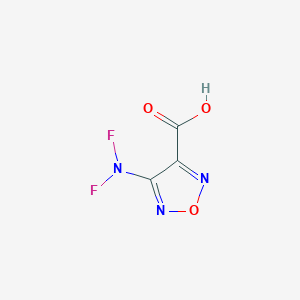
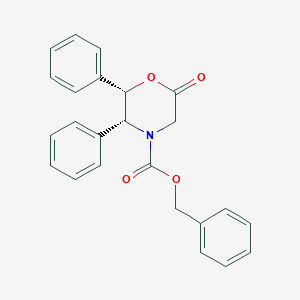
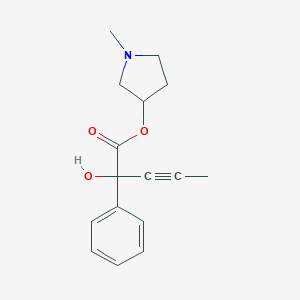
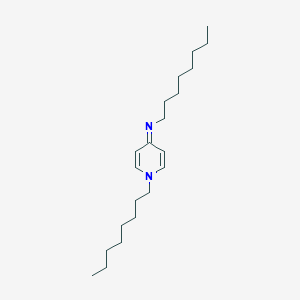
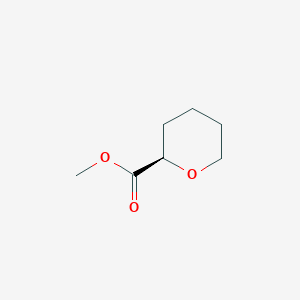
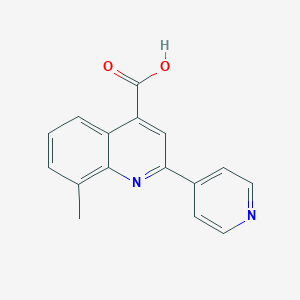
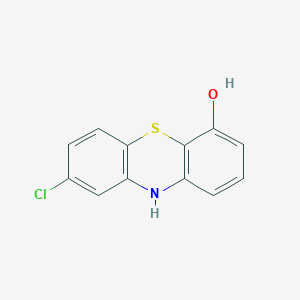
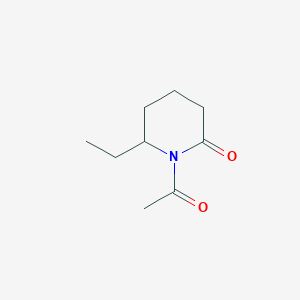
![[(10R,11S,12R,13R,15R)-3,4,5,13,21,22,23-heptahydroxy-8,18-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 2-[[(10S,11S,12R,13S,15R)-3,4,5,12,22,23-hexahydroxy-8,18-dioxo-11,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B34075.png)


